

physical and chemical properties of 4-chlorophthalazin-1(2H)-one

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Compound of Interest

Compound Name: 4-chlorophthalazin-1(2H)-one

Cat. No.: B1333353

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Technical Guide: 4-Chlorophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. Possessing a chlorine substituent on the phthalazinone core, this molecule serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The phthalazinone scaffold is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of therapeutic properties, including antifungal and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-chlorophthalazin-1(2H)-one**, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-chlorophthalazin-1(2H)-one** is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	4-chloro-2H-phthalazin-1-one	N/A
Synonyms	4-Chloro-1(2H)-phthalazinone	[1]
CAS Number	2257-69-4	[1]
Molecular Formula	C ₈ H ₅ ClN ₂ O	[1]
Molecular Weight	180.59 g/mol	[1]
Melting Point	183-185 °C (for the parent compound, Phthalazin-1(2H)-one)	[2]
Boiling Point	337 °C (for the parent compound, Phthalazin-1(2H)-one)	[2]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol (for the parent compound)	[2]

Note: Specific experimental data for the melting point, boiling point, and solubility of **4-chlorophthalazin-1(2H)-one** are not readily available in the searched literature. The data for the parent compound, phthalazin-1(2H)-one, is provided for reference.

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **4-chlorophthalazin-1(2H)-one**. While specific spectra for this compound are not widely published, representative data for related phthalazinone derivatives are available and can serve as a guide for interpretation.

¹H NMR Spectroscopy: The proton NMR spectrum of phthalazinone derivatives typically shows characteristic signals for the aromatic protons on the benzene ring, as well as protons on any substituents. The chemical shifts of these protons are influenced by the electronic environment and the substitution pattern on the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the phthalazinone ring typically appears at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of **4-chlorophthalazin-1(2H)-one** is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm^{-1} . Other characteristic bands for C-H, C=N, and C-Cl stretching vibrations would also be present. For instance, a related compound, 4-benzyl-2-chloromethyl-2H-phthalazin-1-one, exhibits a strong C=O absorption at 1662 cm^{-1} .

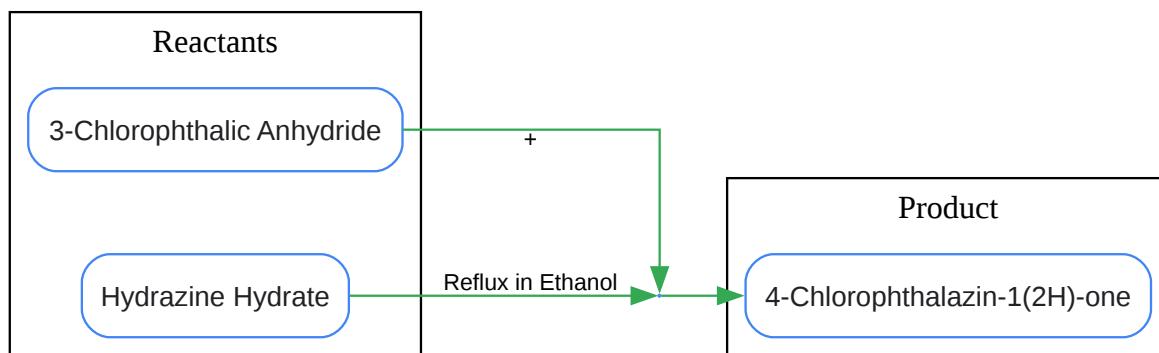
Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **4-chlorophthalazin-1(2H)-one** would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups.

Experimental Protocols

Synthesis of 4-Chlorophthalazin-1(2H)-one

Several synthetic routes can be envisioned for the preparation of **4-chlorophthalazin-1(2H)-one**, primarily starting from substituted phthalic acid derivatives. A general and plausible method involves the reaction of 3-chlorophthalic anhydride with hydrazine.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **4-chlorophthalazin-1(2H)-one**.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure **4-chlorophthalazin-1(2H)-one**.

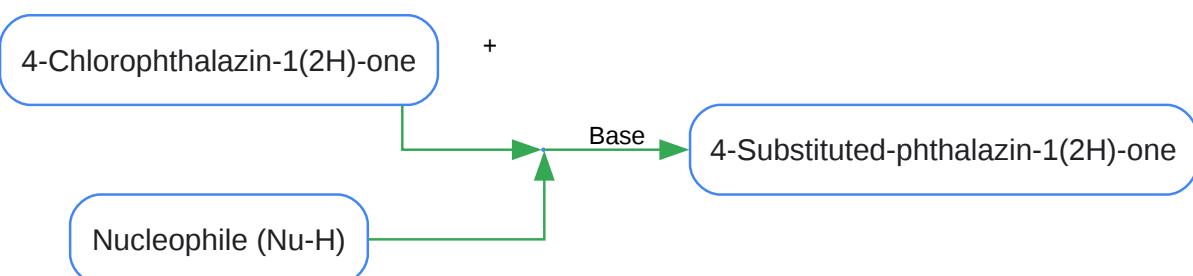
Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

Chemical Reactivity and Potential Transformations

The **4-chlorophthalazin-1(2H)-one** molecule possesses several reactive sites that can be exploited for further chemical modifications. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrogen atom at the 2-position of the phthalazinone ring can be alkylated or acylated.

Nucleophilic Substitution at C4:

The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups at the 4-position. This is a key strategy for the synthesis of diverse libraries of phthalazinone derivatives for drug discovery.

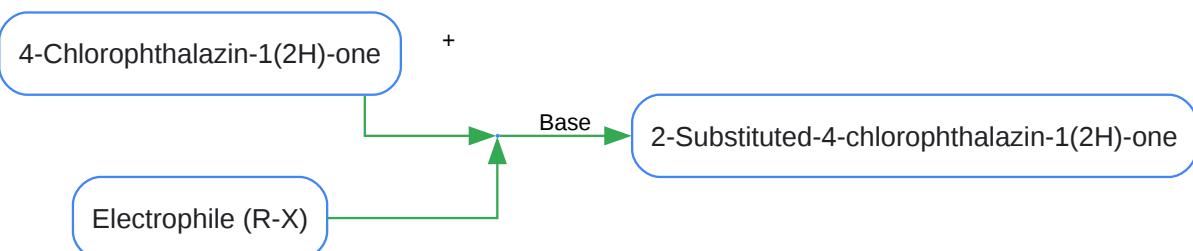


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Figure 2: General scheme for nucleophilic substitution at the C4 position.

N-Alkylation/Acylation at N2:

The nitrogen atom at the 2-position can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This allows for the introduction of various side chains that can modulate the biological activity of the molecule.



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